molecular formula C11H14ClF2NO B1428793 2-((3,4-Difluorophenoxy)methyl)pyrrolidine hydrochloride CAS No. 1864064-90-3

2-((3,4-Difluorophenoxy)methyl)pyrrolidine hydrochloride

Cat. No.: B1428793
CAS No.: 1864064-90-3
M. Wt: 249.68 g/mol
InChI Key: FDYPGIQZVKRAOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3,4-Difluorophenoxy)methyl)pyrrolidine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrolidine ring substituted with a difluorophenoxy methyl group, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((3,4-Difluorophenoxy)methyl)pyrrolidine hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with 3,4-difluorophenol and formaldehyde as the primary starting materials.

  • Formation of the Ether Linkage: The reaction between 3,4-difluorophenol and formaldehyde under acidic conditions forms the difluorophenoxy methyl intermediate.

  • Pyrrolidine Ring Formation: The intermediate is then reacted with a suitable amine source, such as pyrrolidine, to form the pyrrolidine ring.

  • Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves the use of reactors and controlled conditions to ensure the purity and yield of the final product. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: 2-((3,4-Difluorophenoxy)methyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents onto the pyrrolidine ring or the difluorophenoxy group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2-((3,4-Difluorophenoxy)methyl)pyrrolidine hydrochloride has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

  • Biology: It can be employed in biological studies to investigate the effects of difluorophenoxy groups on biological systems.

  • Medicine: The compound has potential therapeutic applications, including the development of new drugs targeting various diseases.

  • Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 2-((3,4-Difluorophenoxy)methyl)pyrrolidine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The difluorophenoxy group can modulate biological processes by binding to receptors or enzymes, leading to changes in cellular functions.

Comparison with Similar Compounds

  • 2-(3,4-Difluorophenoxy)propylamine

  • 3,4-Difluorophenylacetic acid

  • 2-(3,4-Difluorophenoxy)ethanol

Uniqueness: 2-((3,4-Difluorophenoxy)methyl)pyrrolidine hydrochloride is unique due to its pyrrolidine ring, which provides distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

2-[(3,4-difluorophenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO.ClH/c12-10-4-3-9(6-11(10)13)15-7-8-2-1-5-14-8;/h3-4,6,8,14H,1-2,5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYPGIQZVKRAOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)COC2=CC(=C(C=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((3,4-Difluorophenoxy)methyl)pyrrolidine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-((3,4-Difluorophenoxy)methyl)pyrrolidine hydrochloride
Reactant of Route 3
Reactant of Route 3
2-((3,4-Difluorophenoxy)methyl)pyrrolidine hydrochloride
Reactant of Route 4
Reactant of Route 4
2-((3,4-Difluorophenoxy)methyl)pyrrolidine hydrochloride
Reactant of Route 5
Reactant of Route 5
2-((3,4-Difluorophenoxy)methyl)pyrrolidine hydrochloride
Reactant of Route 6
Reactant of Route 6
2-((3,4-Difluorophenoxy)methyl)pyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.